5-(4-Isopropoxyphenyl)pyridin-2-amine
Overview
Description
5-(4-Isopropoxyphenyl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. Pyridine, an aromatic heterocyclic compound, is known for its significant role in medicinal chemistry due to its presence in various clinically useful agents . The compound this compound features a pyridine ring substituted with an isopropoxyphenyl group, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropoxyphenyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
5-(4-Isopropoxyphenyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For instance, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it may interact with cellular signaling pathways, modulating gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A pyridine derivative used in similar synthetic applications.
2-Amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
Pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones: Compounds with diverse pharmacological activities.
Uniqueness
5-(4-Isopropoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxyphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
5-(4-propan-2-yloxyphenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)17-13-6-3-11(4-7-13)12-5-8-14(15)16-9-12/h3-10H,1-2H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERWKAIDFSZAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648055 | |
Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044239-22-6 | |
Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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